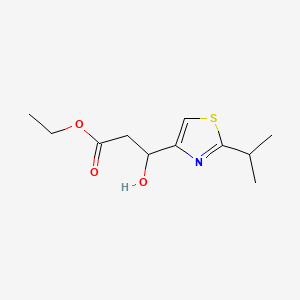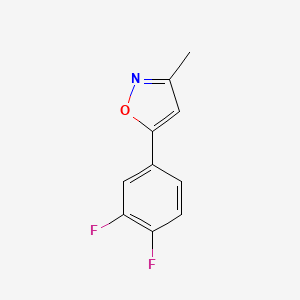![molecular formula C13H11N3O B13668066 7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)
7-(Benzyloxy)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with a benzyloxy substituent at the 7th position, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 7-(Benzyloxy)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions to form the imidazo[1,2-b]pyridazine scaffold.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, the imidazo[1,2-b]pyridazine core can be reacted with benzyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
7-(Benzyloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and bases like sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the benzyloxy position.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industry: In the pharmaceutical industry, it is explored for its potential to develop new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of IL-17A, a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases . By binding to the IL-17A receptor, it prevents the activation of downstream signaling pathways, thereby reducing inflammation and tissue damage.
Comparación Con Compuestos Similares
7-(Benzyloxy)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Imidazo[1,2-b]pyridazine IL-17A Inhibitors: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and selectivity.
Imidazo[1,2-a]pyridines: These compounds have a different ring fusion pattern and exhibit distinct biological activities, such as anti-tuberculosis properties.
Imidazo[4,5-b]pyridazines: These derivatives have variations in their ring structure and are explored for different therapeutic applications, including kinase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
7-phenylmethoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)10-17-12-8-13-14-6-7-16(13)15-9-12/h1-9H,10H2 |
Clave InChI |
NYUMIQLYNAYPFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=NC=CN3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
